molecular formula C8H16ClN B2997176 (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride CAS No. 2411179-12-7

(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride

Cat. No.: B2997176
CAS No.: 2411179-12-7
M. Wt: 161.67
InChI Key: FCDCYVAHYWSBAR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Cyclobutylcyclobutan-1-amine hydrochloride is a bicyclic amine hydrochloride salt featuring a cyclobutane ring substituted with a cyclobutyl group. This compound belongs to a class of strained cyclic amines, which are valued in medicinal chemistry for their conformational rigidity and ability to modulate receptor binding.

Properties

IUPAC Name

(1R,2R)-2-cyclobutylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-4-7(8)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYENYMNCYNYGST-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H]2CC[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutylamine and cyclobutanone as starting materials. The reaction proceeds through a series of steps including nucleophilic substitution and reduction reactions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This can include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted cyclobutyl and cyclobutanamine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of (1R,2R)-2-Cyclobutylcyclobutan-1-amine hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
(1R,2R)-2-Cyclobutylcyclobutan-1-amine hydrochloride* Not provided Not available Not available Cyclobutyl group Pharmaceutical intermediate (hypothesized)
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride 1287760-01-3 C₄H₇ClF₃N 175.55 Trifluoromethyl Targets receptor pathways requiring fluorinated motifs
trans-rel-(1R,2R)-2-ethylcyclopropan-1-amine hydrochloride 1807938-31-3 C₅H₁₁N·HCl 133.61 Ethyl Synthetic intermediate for bioactive molecules
(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride 1820583-44-5 C₆H₁₄ClNO 151.63 Methoxymethyl Lab chemical with potential in chiral synthesis
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride 2648902-27-4 C₆H₁₄ClNO 151.63 Methoxy, methyl Research applications in stereoselective reactions
trans-(1R,2R)-2-Aminocyclopentanol hydrochloride 31775-67-4 C₅H₁₁NO·HCl 137.61 Hydroxyl Biochemical studies (amino alcohol derivatives)

*Hypothetical data inferred from structural analogs.

Key Observations:
  • Ring Size and Strain: Cyclopropane derivatives (e.g., ) exhibit higher ring strain, which can enhance reactivity but reduce metabolic stability compared to cyclobutane analogs.
  • Substituent Effects : Fluorinated groups (e.g., trifluoromethyl in ) increase lipophilicity and electron-withdrawing effects, enhancing binding affinity to hydrophobic receptor pockets. In contrast, methoxy or hydroxyl groups () improve solubility but may reduce membrane permeability .
  • Chirality: The (1R,2R) configuration in all compounds ensures stereochemical specificity, critical for interactions with biological targets. For example, trans-(1R,2R)-2-Aminocyclopentanol hydrochloride is used in biochemical assays requiring precise stereochemistry .

Physicochemical Properties

Property (1R,2R)-2-Cyclobutylcyclobutan-1-amine hydrochloride* (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride trans-(1R,2R)-2-Aminocyclopentanol hydrochloride
Melting Point Not available 191–196°C (hypothesized for salts) 191–196°C
Boiling Point Not available Not reported 220.9°C
LogP Estimated ~1.5–2.0 ~1.36 (lower due to -CF₃) 1.36
Solubility Moderate in polar solvents (HCl salt) High in organic solvents (lipophilic -CF₃) High in water (hydroxyl group)

*Predicted based on cyclobutane analogs.

Key Observations:
  • Solubility: Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. The hydroxyl group in trans-(1R,2R)-2-Aminocyclopentanol hydrochloride further enhances water solubility, making it suitable for aqueous-based formulations .
  • Thermal Stability : Cyclopropane derivatives may decompose at lower temperatures due to ring strain, whereas cyclobutane and cyclopentane analogs show higher thermal stability .

Biological Activity

(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16ClN
  • Molecular Weight : 189.69 g/mol

The biological activity of (1R,2R)-2-Cyclobutylcyclobutan-1-amine is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have been shown to influence several biochemical pathways, leading to significant physiological effects.

Target Receptors

Research indicates that cyclobutyl derivatives can act as substrates for specific enzymes, such as cytochrome P450, which are crucial in drug metabolism and pharmacokinetics. For instance, studies have demonstrated that cyclobutylamine derivatives can undergo selective hydroxylation by P450BM3 enzymes, yielding various metabolites with distinct biological activities .

Biological Activity and Pharmacological Effects

The biological effects of (1R,2R)-2-Cyclobutylcyclobutan-1-amine can be summarized as follows:

Biological Activity Description
Antiviral Activity Preliminary studies suggest potential activity against HIV-1 reverse transcriptase .
Cytotoxicity Some derivatives exhibit cytotoxic effects on cancer cell lines .
Neuropharmacological Effects Investigated for potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Case Studies

  • Hydroxylation Studies :
    A study focused on the selective hydroxylation of cyclobutylamines revealed that variations in the N-substituent significantly influenced the metabolic pathways and product selectivity. The research highlighted that certain enzyme variants achieved high conversion rates and selectivity for specific hydroxylated products, indicating a promising avenue for drug development .
  • Antiviral Potential :
    Cyclobutyl adenosine analogs were evaluated for their ability to act as substrates for HIV-1 reverse transcriptase. The findings suggested that modifications to the cyclobutyl structure could enhance antiviral efficacy, providing a scaffold for further drug design .
  • Cytotoxicity Assessment :
    In vitro studies assessed the cytotoxic effects of cyclobutyl derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanisms and potential therapeutic applications .

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